
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzohydrazide with phenyl isothiocyanate, followed by cyclization under acidic or basic conditions. The reaction can be summarized as follows:
Step 1: 2-chlorobenzohydrazide reacts with phenyl isothiocyanate to form an intermediate.
Step 2: The intermediate undergoes cyclization to form the triazole ring.
The reaction conditions often involve heating the mixture in a suitable solvent, such as ethanol or acetic acid, at temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反応の分析
Types of Reactions
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazoles, while oxidation and reduction can yield different oxidation states of the triazole ring.
科学的研究の応用
Chemistry
In chemistry, 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a pharmacophore in the development of new drugs. It exhibits potential antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in designing inhibitors for specific enzymes and receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism by which 5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole exerts its effects is often related to its interaction with biological targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the phenyl and chlorophenyl substituents.
3-Phenyl-1H-1,2,4-triazole: Similar structure but without the 2-chlorophenyl group.
5-(2-Chlorophenyl)-1H-1,2,4-triazole: Lacks the phenyl group at the 3-position.
Uniqueness
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole is unique due to the presence of both phenyl and 2-chlorophenyl groups, which enhance its reactivity and potential biological activity. These substituents can influence the compound’s electronic properties, making it more versatile in various applications compared to its simpler analogs.
特性
CAS番号 |
118863-81-3 |
|---|---|
分子式 |
C14H10ClN3 |
分子量 |
255.70 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H10ClN3/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,(H,16,17,18) |
InChIキー |
AHWJVKKSEVAPMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)

![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
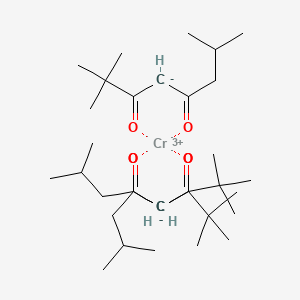
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

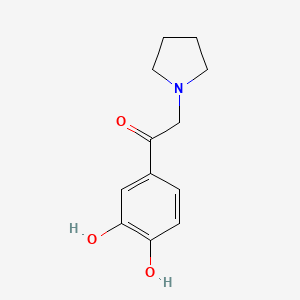
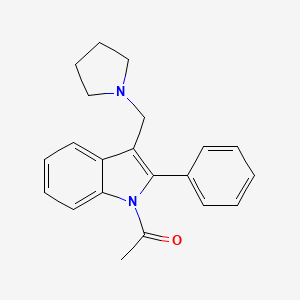
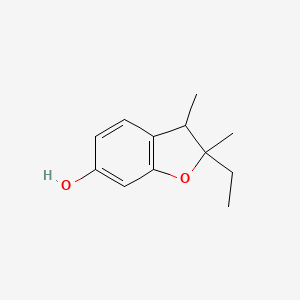
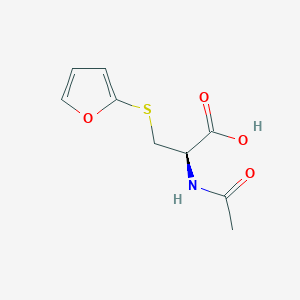
![2-Methyl-3-[(prop-2-en-1-yl)sulfanyl]furan](/img/structure/B12902424.png)
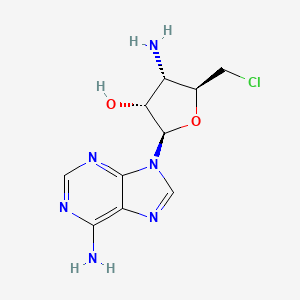
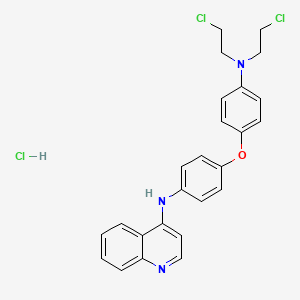
![1,1'-(2,3-Dihydrobenzo[d]oxazole-2,2-diyl)diethanone](/img/structure/B12902437.png)
